UM-C162
Description
Properties
CAS No. |
1799734-10-3 |
|---|---|
Molecular Formula |
C30H25N3O4 |
Molecular Weight |
491.55 |
IUPAC Name |
2-(4'-((3-Acetamidobenzyl)oxy)-[1,1'-biphenyl]-4-yl)-6-methyl-1H-benzo[d]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H25N3O4/c1-18-14-26(30(35)36)28-27(15-18)32-29(33-28)23-8-6-21(7-9-23)22-10-12-25(13-11-22)37-17-20-4-3-5-24(16-20)31-19(2)34/h3-16H,17H2,1-2H3,(H,31,34)(H,32,33)(H,35,36) |
InChI Key |
FTDUFUQSAFTQOL-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(NC(C3=CC=C(C4=CC=C(OCC5=CC=CC(NC(C)=O)=C5)C=C4)C=C3)=N2)=CC(C)=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UM-C162; UM-C162; UM C162 |
Origin of Product |
United States |
Chemical Synthesis, Structural Modification, and Derivatization of Um C162
Synthetic Methodologies for Benzimidazole (B57391) Scaffold Construction Relevant to UM-C162
The construction of the benzimidazole scaffold, the central chemical framework of this compound, typically involves the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its equivalent. This fundamental reaction can be achieved through various methodologies, often tailored to the specific substituents on the aromatic rings.
Key synthetic approaches include:
Condensation with Carboxylic Acids: A common and direct method involves heating an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid catalyst like hydrochloric acid, which facilitates the cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring.
Reaction with Aldehydes: An alternative route involves the reaction of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step to yield the 2-substituted benzimidazole.
One-Pot Reductive Cyclization: Modern methods sometimes employ a one-pot synthesis where a substituted o-nitroaniline is reduced to the corresponding diamine in situ, which then immediately reacts with a coupling partner (like an aldehyde) to form the benzimidazole ring system. nih.gov
These methods provide a versatile foundation for creating a wide array of benzimidazole derivatives, allowing for the introduction of various functional groups on the benzene ring prior to the core scaffold construction. nih.gov
Synthesis of this compound and Related Benzimidazole Analogues
The synthesis of the specific library of compounds that includes this compound involves a multi-step sequence designed to build the molecule and introduce key functional groups. researchgate.netresearchgate.net The general scheme accommodates different substituents, allowing for the creation of numerous analogues. researchgate.net Two primary routes are employed depending on the desired functional group at the R1 position. researchgate.net
For analogues where the R1 substituent is an ether (e.g., OCH3), the synthesis follows a four-step sequence involving amide bond formation, cyclization, ester hydrolysis, and a final amidation. researchgate.net For analogues where R1 is an amine (NH2), a two-step process utilizing a carbonyl diimidazole (CDI) coupling agent is used. researchgate.net
Table 1: General Synthetic Reaction Conditions for Benzimidazole Analogues researchgate.net
| Target R1 Group | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Step 4 Reagents |
|---|---|---|---|---|
| OCH3 | HATU, DIPEA, DMF | Acetic Acid (AcOH), 110 °C | LiOH, MeOH/THF | HOBt, EDCl, NH4Cl, DIPEA, DMF |
| NH2 | CDI, Pyridine, DMF | Acetic Acid (AcOH), 110 °C | N/A | N/A |
This strategic approach enabled the synthesis of thirty-five distinct benzimidazole compounds, including this compound, by systematically varying the functional groups at different positions of the core structure. researchgate.netresearchgate.net
Strategies for Functional Group Elaboration and Molecular Diversification
Molecular diversification is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity of a lead compound. For the this compound series, diversification is achieved by introducing a variety of functional groups at designated positions on the benzimidazole scaffold, primarily at the R3, R4, and R5 positions of the carboxylic acid intermediates used in the synthesis. researchgate.netresearchgate.net
Strategies for achieving this diversification include:
Varying Phenylenediamine Precursors: Starting with different substituted o-phenylenediamines allows for the introduction of diverse functionalities onto the benzene portion of the benzimidazole core.
Utilizing Diverse Carboxylic Acids: Employing a wide range of carboxylic acids in the condensation step leads to significant variation at the 2-position of the benzimidazole ring.
N-Substitution: After the formation of the benzimidazole ring, the nitrogen atom at the 1-position (N-1) can be functionalized with various alkyl or aryl halides in a basic medium. This N-substitution is a powerful method for altering the compound's steric and electronic properties.
These diversification strategies allow for a systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with enhanced potency and optimized properties, as was the case in identifying this compound from a larger library of analogues. researchgate.net
Purification and Spectroscopic Characterization Techniques (Excluding Basic Identification Data)
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the target compounds. Advanced techniques are employed to isolate the desired product from reaction byproducts and to unequivocally determine its molecular structure.
Purification Techniques:
Chromatography: High-performance liquid chromatography (HPLC) is a principal method for purifying non-volatile compounds like this compound. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure fractions.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for elucidating the precise molecular structure. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. Advanced 2D NMR techniques can further establish detailed connectivity and spatial relationships between atoms.
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion. The resulting data are used to determine the exact elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition.
Circular Dichroism (CD) Spectroscopy: For complex molecules, CD spectroscopy can be used to investigate their three-dimensional structure and conformational properties in solution, particularly how they might change upon interacting with biological targets. nih.gov
These advanced analytical methods provide a comprehensive picture of the synthesized molecule, confirming its purity and structural integrity, which are critical prerequisites for any further biological evaluation.
Molecular and Cellular Mechanisms of Action of Um C162
Modulation of Bacterial Gene Expression by UM-C162
This compound orchestrates a significant shift in the genetic programming of pathogens, effectively disarming them by down-regulating genes crucial for their survival and infectivity.
Genome-Wide Transcriptome Analysis of this compound-Treated Pathogens
Genome-wide transcriptome analyses have been instrumental in revealing the extensive impact of this compound on bacterial gene expression. researchgate.netnih.gov Studies on Staphylococcus aureus treated with this compound have shown a significant alteration in the transcription of numerous genes. nih.gov This broad-spectrum modulation underscores the compound's potent and multifaceted approach to combating bacterial virulence. The analysis has consistently pointed towards a suppression of genes associated with biofilm formation and the production of virulence factors. researchgate.netnih.gov
Down-Regulation of Biofilm Formation Genes (e.g., icaA, clpB, clpC, ctsR)
Furthermore, the heat shock proteins ClpB and ClpC, along with the transcriptional regulator CtsR, play significant roles in stress tolerance and biofilm formation in S. aureus. nih.govresearchgate.netcore.ac.ukresearchgate.net The ClpC ATPase, in particular, is involved in various cellular processes, including biofilm formation. nih.govcore.ac.uk Although the direct down-regulation of clpB, clpC, and ctsR by this compound has not been explicitly detailed in available research, the observed reduction in biofilm capacity suggests a potential influence on these regulatory and structural gene pathways.
Suppression of Key Virulence Factor Genes (e.g., hemolysins, proteases, clumping factors)
This compound has been shown to effectively diminish the production of key virulence factors in S. aureus. researchgate.net Biochemical analyses have confirmed a reduction in the activity of hemolysins, proteases, and clumping factors following treatment with the compound. researchgate.netnih.gov
Transcriptome data has further revealed the genetic basis for these observations. Notably, the expression of genes encoding clumping factors, such as clfA and clfB, is reduced in the presence of this compound. researchgate.net These surface proteins are critical for bacterial adherence to host tissues and biomaterials. nih.govnih.govunavarra.es While the specific down-regulation of the alpha-hemolysin (B1172582) gene (hla) and serine protease genes (e.g., sspA) by this compound is an area of ongoing investigation, the observed decrease in hemolytic and proteolytic activities strongly indicates a suppressive effect on these virulence determinants. nih.govnih.govjptcp.comresearchgate.netnih.govplos.orguniprot.org
Below is a table summarizing the impact of this compound on key virulence factor genes in Staphylococcus aureus.
| Virulence Factor Category | Associated Genes | Effect of this compound Treatment |
| Clumping Factors | clfA, clfB | Down-regulation of transcript levels |
| Hemolysins | hla (alpha-hemolysin) | Reduced hemolytic activity observed |
| Proteases | sspA (serine protease) | Reduced proteolytic activity observed |
Impact on Quorum Sensing Systems and Regulator Expression
Quorum sensing is a critical cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The accessory gene regulator (agr) system is a major quorum-sensing pathway in S. aureus. nih.govfrontiersin.orgfrontiersin.org While direct studies detailing the effect of this compound on the agr system and its associated regulators are limited, the compound's broad impact on virulence and biofilm formation suggests a potential interference with this crucial signaling network. The agr system is known to regulate the expression of a wide array of virulence factors, and its disruption can significantly attenuate pathogenicity. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Interference with Biofilm Formation and Structure
Beyond its influence on gene expression, this compound physically disrupts the formation and integrity of bacterial biofilms.
Alteration of Biofilm Architecture and Cellular Aggregation
This compound significantly alters the physical structure of S. aureus biofilms. In laboratory settings, treatment with this compound leads to a dose-dependent reduction in biofilm formation. bohrium.comresearchgate.netnih.gov Scanning electron microscopy has provided visual evidence of this effect. While untreated S. aureus forms dense, multi-layered aggregates of cells, bacteria treated with this compound form a mere monolayer of dispersed cells with negligible clumping. researchgate.net At a concentration of 6.25 µM, the compound effectively prevents the formation of the characteristic cell clusters seen in mature biofilms. researchgate.net This disruption of cellular aggregation is a key mechanism in preventing the establishment of a resilient biofilm. researchgate.net
Influence on Biofilm Maturation and Dispersal Processes
The anti-biofilm activity of this compound has been demonstrated in models that simulate wound environments. In an artificial dermis wound model, this compound not only inhibits the initial formation of biofilms but also shows efficacy in eradicating pre-formed biofilms. researchgate.netresearchgate.net This suggests that the compound interferes with the processes of biofilm maturation and may promote dispersal. In biofilm inhibition assays, this compound significantly reduced the bacterial load of both S. aureus and methicillin-resistant S. aureus (MRSA). researchgate.netresearchgate.net Furthermore, in eradication assays on 24-hour-old biofilms, the compound also led to a substantial reduction in bacterial colony-forming units (CFUs), indicating its ability to disrupt mature biofilm structures. researchgate.netresearchgate.net
Table 1: Effect of this compound on S. aureus and MRSA Biofilm in an Artificial Dermis Model
| Assay Type | Strain | This compound Concentration (µM) | Mean Bacterial Load (CFU) |
|---|---|---|---|
| Inhibition | S. aureus | 0 | 3.2 x 10⁶ |
| 50 | 1.7 x 10⁵ | ||
| 100 | 6.5 x 10⁴ | ||
| 200 | 4.0 x 10⁴ | ||
| Inhibition | MRSA | 0 | 2.6 x 10⁶ |
| Eradication | S. aureus | 0 | 2.7 x 10⁸ |
| 50 | 1.3 x 10⁷ | ||
| 100 | 2.1 x 10⁷ | ||
| 200 | 1.4 x 10⁶ | ||
| Eradication | MRSA | 0 | 4.4 x 10⁸ |
| 50 | 1.3 x 10⁷ | ||
| 100 | 8.6 x 10⁶ | ||
| 200 | 3.2 x 10⁵ |
Data derived from studies on artificial dermis wound models. researchgate.netresearchgate.net
Modulation of Bacterial Virulence Factor Production
Beyond its anti-biofilm properties, this compound also modulates the production of several key virulence factors in S. aureus, diminishing the bacterium's pathogenic capabilities. bohrium.comresearchgate.netnih.gov
Inhibition of Hemolysin Activity
Hemolysins are toxins produced by bacteria that can lyse red blood cells. This compound has been shown to dramatically reduce the hemolytic activity of S. aureus in a dose-dependent manner. researchgate.net Biochemical analyses confirmed that treatment with this compound at concentrations of 6.25 µM, 12.5 µM, and 25 µM significantly inhibits the ability of S. aureus to lyse red blood cells. researchgate.net This effect is, in part, due to the downregulation of genes encoding for hemolysins, as revealed by transcriptome analysis. researchgate.net
Reduction of Protease Secretion
S. aureus secretes proteases that can degrade host tissues and facilitate bacterial invasion. This compound effectively prevents the secretion of these proteases. bohrium.comresearchgate.net On skim milk agar (B569324) plates, a standard method for detecting protease activity, untreated S. aureus produces a clear halo due to the breakdown of casein. researchgate.net In contrast, bacteria treated with this compound show no such halo, indicating a significant reduction in protease secretion. researchgate.net This corresponds with gene expression data showing reduced transcription of protease-encoding genes in the presence of the compound. researchgate.net
Disruption of Bacterial Clumping Factor Production
Bacterial clumping factors are surface proteins that allow S. aureus to bind to components of the host's blood, such as fibrinogen, leading to agglutination. This is a key virulence mechanism. This compound has been demonstrated to disrupt the production of these clumping factors. bohrium.comresearchgate.net In a slide clumping factor assay using rabbit plasma, untreated S. aureus shows strong cell clumping. researchgate.net However, with increasing concentrations of this compound, the agglutination becomes progressively weaker, and at 25 µM, no cell agglutination is observed. researchgate.net This phenotypic change is supported by transcriptomic data showing the suppression of genes encoding for clumping factors A and B (clfA and clfB). researchgate.net
Table 2: Effect of this compound on S. aureus Virulence Factor Activity
| Virulence Factor | Assay | This compound Concentration (µM) | Observation |
|---|---|---|---|
| Hemolysin | Red Blood Cell Lysis | 6.25 | Significant reduction in hemolysis |
| 12.5 | Greater reduction in hemolysis | ||
| 25 | Dramatic reduction in hemolysis | ||
| Protease | Skim Milk Agar | 6.25 - 25 | Absence of halo formation |
| Clumping Factor | Slide Agglutination | 6.25 | Weak agglutination |
| 12.5 | Weak agglutination | ||
| 25 | No cell agglutination |
Summary of in vitro biochemical assay results. researchgate.net
Investigating Potential Target Proteins or Pathways within Bacterial Physiology
The anti-virulence activity of this compound stems from its interaction with bacterial physiological processes, rather than direct bactericidal action. Research into its mechanism has focused on identifying the specific molecular targets and pathways it modulates within bacteria, particularly Staphylococcus aureus.
Elucidation of Specific Protein-Compound Interactions
While the precise protein that this compound directly binds to has not been definitively identified, transcriptomic analysis has provided significant clues about its potential targets. The compound's effect on gene expression suggests it may interact with regulatory proteins that control virulence and biofilm formation.
Genome-wide transcriptome analysis of S. aureus treated with this compound revealed a significant down-regulation of the transcript levels for saeR and arlS. nih.gov These genes encode response regulators of the SaeRS and ArlSR two-component systems, respectively. These systems are crucial for the regulation of a wide array of virulence factors in S. aureus, including hemolysins, coagulases, and surface proteins. nih.govresearchgate.net The expression of other major regulators, such as agr and sarA, remained unchanged following treatment with this compound. nih.gov This specificity suggests that this compound might target regulatory components upstream of the SaeRS and ArlSR pathways, thereby inhibiting the expression of their downstream virulence genes. nih.gov
Analysis of Metabolic Remodeling Induced by this compound or Similar Compounds
Exposure of S. aureus to this compound induces notable changes in the expression of genes related to cellular metabolism and transport, indicating a degree of metabolic remodeling.
A significant observation from transcriptome data is the up-regulation of genes encoding ATP-binding cassette (ABC) transporters. nih.gov Specifically, the genes SAOUHSC_01311 and SAOUHSC_01312 were among the most highly induced, with induction magnitudes of 294.62-fold and 125.66-fold, respectively. nih.gov ABC transporters are involved in the translocation of various substances across cellular membranes, and their induction may be linked to the active transport of this compound into or out of the bacterial cell. nih.govresearchgate.net Additionally, an up-regulation of ribosomal protein subunits encoded by rps, rpl, and rpm (2 to 4-fold induction) was observed, suggesting alterations in protein synthesis machinery. nih.gov
While direct metabolomic studies on this compound are not extensively detailed, research on other small molecules with anti-biofilm properties offers a parallel. For instance, the compound JBD1, which also inhibits S. aureus biofilm formation, has been shown to activate cellular respiration and induce significant metabolic remodeling. asm.orgnih.gov This suggests that targeting bacterial metabolism can be an effective anti-biofilm strategy. asm.orgnih.gov The metabolic profile of S. aureus was substantially altered by JBD1, a phenotype that could be reversed by the addition of the electron carrier menaquinone. asm.orgnih.gov This indicates that compounds similar to this compound can disrupt bacterial physiology by interfering with fundamental metabolic pathways like cellular respiration. asm.org
Mechanistic Insights into Non-Bactericidal Anti-Virulence Activity
This compound exhibits its anti-virulence effects without killing the bacteria, a characteristic that is advantageous in reducing the selective pressure for drug resistance. nih.govresearchgate.netbohrium.com Its mechanism is centered on the suppression of bacterial virulence factors, particularly those involved in biofilm formation and host tissue damage. bohrium.comtargetmol.com
The compound effectively inhibits biofilm formation in a dose-dependent manner. nih.gov At a concentration of 6.25 µM, this compound achieves over 50% inhibition of S. aureus biofilm formation. nih.gov This is accomplished by suppressing genes crucial for the initial stages of biofilm development, namely bacterial attachment and adhesion. nih.govresearchgate.net A genome-wide transcriptome analysis confirmed the down-regulation of a suite of genes encoding proteins that mediate cell adhesion. nih.gov
Biochemical assays have validated these transcriptomic findings, demonstrating that this compound significantly diminishes the production and activity of key S. aureus virulence factors. nih.govresearchgate.net This includes a reduction in the hemolytic activity of alpha-hemolysin, decreased protease activity, and impaired clumping factor-mediated agglutination in the presence of plasma. nih.govresearchgate.net The suppression of these virulence factors is a direct consequence of the down-regulation of their corresponding genes and regulatory pathways, such as SaeRS and ArlSR. nih.govmdpi.com By neutralizing these virulence determinants, this compound protects host cells from damage and reduces the pathogen's ability to establish and maintain an infection. targetmol.com
Table 1: Effect of this compound on the Expression of S. aureus Genes
| Gene Category | Gene Name | Function | Effect of this compound |
|---|---|---|---|
| Regulators | saeR | Response regulator, controls virulence factor expression | Down-regulated |
| arlS | Response regulator, involved in cell wall metabolism and virulence | Down-regulated | |
| Adhesion | clfA | Clumping factor A, binds fibrinogen | Down-regulated |
| clfB | Clumping factor B, binds fibrinogen | Down-regulated | |
| sdrC | Serine-aspartate repeat-containing protein C | Down-regulated | |
| eno | Enolase, plasminogen-binding protein | Down-regulated | |
| Toxins/Enzymes | hlb | Beta-hemolysin | Down-regulated |
| hlgB | Gamma-hemolysin component B | Down-regulated | |
| hlgC | Gamma-hemolysin component C | Down-regulated | |
| sspA | V8 protease | Down-regulated | |
| Transport | SAOUHSC_01311 | ABC transporter | Up-regulated (294.62-fold) |
| SAOUHSC_01312 | ABC transporter | Up-regulated (125.66-fold) | |
| Protein Synthesis | rps, rpl, rpm | Ribosomal protein subunits | Up-regulated (2 to 4-fold) |
Data sourced from transcriptome analysis of this compound-treated S. aureus. nih.gov
Table 2: Summary of this compound's Anti-Virulence Activity
| Virulence Factor | Function | Effect of this compound |
|---|---|---|
| Biofilm Formation | Adherence to surfaces and host tissue, immune evasion | Inhibited in a dose-dependent manner |
| Hemolysins | Lysis of red blood cells and other host cells | Production and activity suppressed |
| Proteases | Degradation of host tissues | Production and activity suppressed |
| Clumping Factors | Binding to fibrinogen, causing bacterial agglutination | Production and activity suppressed |
This table summarizes the results from various biochemical assays. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| JBD1 |
Preclinical Efficacy Studies of Um C162 in in Vitro and in Vivo Models
In Vitro Evaluation of Anti-Biofilm Activity Against Staphylococcus aureus (e.g., MRSA strains)
Staphylococcus aureus, including MRSA strains, is a significant cause of infections, with biofilm formation playing a pivotal role in their persistence and resistance to treatment. UM-C162 has demonstrated promising anti-biofilm activity in in vitro settings. researchgate.netfishersci.esnih.gov
Biofilm Biomass Reduction Assays
Biofilm biomass reduction is commonly assessed using methods such as the crystal violet assay. fishersci.es Studies have shown that this compound prevents the formation of S. aureus biofilms in a dose-dependent manner. researchgate.netfishersci.esnih.gov Treatment with this compound has been observed to disrupt biofilm production, leading to a negligible biofilm mass compared to untreated controls. A dose-dependent decrease in biofilm formation has been reported with increasing concentrations of this compound.
Live-Cell Content Analysis in Biofilms
Analysis of live-cell content within biofilms, often performed using techniques like Live/Dead staining and confocal microscopy, provides insight into whether a compound kills bacteria within the biofilm or prevents biofilm formation. Research indicates that this compound prevents biofilm formation without interfering with bacterial viability. researchgate.netwhiterose.ac.ukfishersci.esnih.gov One study, in the context of discussing compounds with similar anti-biofilm mechanisms, explicitly noted no reduction in the live-cell content of biofilms, supporting the understanding that this compound's effect is primarily on preventing formation rather than killing established biofilm cells.
Microscopic Analysis of Biofilm Disruption
Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM), are employed to visualize the structural impact of compounds on biofilms. fishersci.es SEM analysis of S. aureus treated with this compound revealed a disruption of biofilm production. In contrast to the thick, dense, and multi-layered biofilm observed in untreated S. aureus, this compound treatment resulted in a negligible biofilm mass and bacteria appearing as a monolayer of dispersed cells scattered on the surface.
Assessment of Anti-Virulence Activity in In Vitro Assays (e.g., Hemolysis, Protease Assays)
Staphylococcus aureus produces a variety of virulence factors, including hemolysins and proteases, which contribute to pathogenesis. This compound has been shown to mediate the disruption of S. aureus hemolysins, proteases, and clumping factors production. nih.govemich.eduwhiterose.ac.ukfishersci.es
Biochemical analyses have validated the this compound-mediated disruption of these virulence factors. fishersci.es Hemolysis assays, which measure the lysis of red blood cells, have demonstrated that treatment with this compound dramatically reduces the ability of S. aureus to lyse red blood cells. Protease assays, such as those utilizing skim milk agar (B569324), have indicated reduced protease activity in the presence of this compound, evidenced by the absence of halo formation around treated bacteria compared to untreated controls. Furthermore, results from slide clumping factor assays have shown weak or no cell agglutination when S. aureus is treated with this compound. Transcriptome analysis has also indicated that this compound treatment leads to the down-regulation of genes encoding vital S. aureus virulence factors. fishersci.esnih.gov
Evaluation in Invertebrate Model Systems
Invertebrate models, such as Caenorhabditis elegans, are valuable tools for the initial in vivo assessment of potential anti-infective compounds. These models allow for the evaluation of a compound's efficacy in a living system.
Advanced Methodologies and Analytical Approaches Utilized in Um C162 Research
Transcriptomic Profiling Techniques (e.g., GeneChip analysis, RNA isolation)
Transcriptomic profiling, such as GeneChip analysis, has been utilized to investigate the global gene expression changes in S. aureus upon exposure to UM-C162. This technique allows researchers to compare the expression profiles of treated and untreated bacteria to identify genes that are significantly modulated by the compound. In studies involving this compound, total RNA was isolated from S. aureus after incubation with the compound. Three independent microarray experiments were conducted to compare the gene expression profiles. GeneChip analysis revealed a substantial number of genes (456) that were significantly modulated by this compound, with a fold change of ≤ −2 and ≥ 2 and a p-value of < 0.05. Of these, 235 genes were up-regulated, while 221 genes were down-regulated in this compound-treated S. aureus. researchgate.netnih.gov The microarray data is typically deposited in public databases like the NCBI Gene Expression Omnibus (GEO). researchgate.net RNA isolation is a crucial initial step in transcriptomic analysis, ensuring high-quality total RNA is obtained from the bacterial samples for downstream applications like microarray or RNA sequencing. d-nb.infothermofisher.com
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Validation
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and accurate method used to validate the gene expression changes observed in transcriptomic profiling studies. mdpi.comnih.gov For this compound research, qRT-PCR has been used to verify the differential expression of specific genes identified through microarray analysis. Transcript levels of selected differentially expressed S. aureus genes from qRT-PCR and microarray-derived data have been compared. researchgate.net This validation step is essential to confirm the findings from high-throughput methods and provides precise quantification of transcript abundance for target genes. nih.gov The relative quantification of S. aureus RNA is often determined by normalizing the expression of genes of interest to a stable housekeeping gene, such as S. aureus 16S rRNA. researchgate.net Studies have shown a strong positive correlation between qRT-PCR and microarray data for tested genes, although with differing magnitudes. researchgate.net
Scanning Electron Microscopy (SEM) for Biofilm Morphology
Scanning Electron Microscopy (SEM) is employed to visualize the morphological changes in bacterial biofilms treated with this compound. SEM provides high-resolution images of the biofilm architecture and the arrangement of bacterial cells within the matrix. researchgate.netnih.govplos.org In studies examining the effect of this compound on S. aureus biofilms, SEM analysis of treated and untreated biofilms formed on surfaces like glass slides has been conducted. researchgate.net Under magnification, untreated S. aureus typically forms a thick, dense, multi-layered biofilm structure with large aggregates of cells. researchgate.net Upon treatment with this compound, biofilm production is disrupted, resulting in a significantly reduced biofilm mass or a monolayer of dispersed cells with negligible clumping. researchgate.net SEM provides visual evidence supporting the anti-biofilm activity of this compound.
Crystal Violet Staining for Biofilm Biomass Quantification
Crystal violet staining is a widely used semi-quantitative method for quantifying bacterial biofilm biomass. csic.esnih.govbmglabtech.comscholarsportal.info This technique involves staining the adherent biofilm with crystal violet dye, which binds to the matrix and cells. After washing away unbound dye, the bound dye is solubilized, and the optical density (OD) of the solution is measured spectrophotometrically. bmglabtech.com The absorbance is proportional to the amount of biofilm biomass. bmglabtech.com In this compound research, the crystal violet assay has been used to assess the compound's ability to inhibit S. aureus biofilm formation in a dose-dependent manner. nih.gov By comparing the OD values of treated and untreated samples, the reduction in biofilm biomass due to this compound can be quantified. bmglabtech.com
Spectrophotometric Assays for Virulence Factor Quantification (e.g., Hemolysis)
Spectrophotometric assays are used to quantify the production or activity of specific bacterial virulence factors. For this compound, this includes assessing its effect on virulence factors like hemolysins, which are toxins that lyse red blood cells. researchgate.netresearchgate.net Hemolytic activity can be measured by incubating bacterial cultures or supernatants with red blood cells and then quantifying the release of hemoglobin into the supernatant using a spectrophotometer. researchgate.netresearchgate.netnih.gov Treatment with this compound at various concentrations has been shown to dramatically reduce the ability of S. aureus to lyse red blood cells, as indicated by reduced absorbance in spectrophotometric readings. researchgate.net Other virulence factors like proteases can also be assessed using methods such as observing halo formation on skim milk agar (B569324), although the quantification might not always be spectrophotometric. researchgate.net
In Vivo Survival Curve Analysis in Invertebrate Models
In vivo survival curve analysis using invertebrate models, such as Caenorhabditis elegans or Galleria mellonella larvae, is a valuable approach to assess the protective efficacy of compounds like this compound against bacterial infection. researchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.org These models offer a cost-effective and ethically favorable alternative to mammalian models for initial in vivo screening. In this analysis, groups of invertebrates are infected with a pathogen (e.g., S. aureus) and then treated with the compound or a control. The survival of the invertebrates in each group is monitored over time, and survival curves are generated. frontiersin.orgnih.gov Statistical analysis, such as the log-rank (Mantel-Cox) test, is used to compare the survival curves between treated and untreated groups. frontiersin.org this compound has been shown to significantly enhance the survival of S. aureus-infected nematodes compared to untreated controls, indicating its in vivo anti-infective potential. nih.gov This occurs without necessarily affecting bacterial growth, suggesting an anti-virulence mechanism. nih.govresearchgate.net
Comparative Analysis and Future Academic Perspectives of Um C162
Positioning UM-C162 within the Landscape of Anti-Virulence Agents
Anti-virulence therapies encompass a diverse range of strategies, including the inhibition of bacterial toxins, disruption of adhesion mechanisms, and interference with cell-to-cell communication, known as quorum sensing (QS). frontiersin.orgnih.gov this compound carves its niche primarily as a potent inhibitor of biofilm formation and the production of key virulence factors in S. aureus. nih.govresearchgate.net Unlike traditional antibiotics, this compound does not impair bacterial viability, a hallmark of anti-virulence agents that is hypothesized to slow the development of resistance. nih.govnih.gov
Identified through a small molecule screen using a Caenorhabditis elegans - S. aureus infection model, this compound was shown to rescue the nematodes from infection. nih.govbohrium.com Its mechanism is rooted in the suppression of genes integral to the pathogenic processes of S. aureus. Genome-wide transcriptome analysis revealed that this compound down-regulates a suite of genes associated with the initial stages of biofilm formation, particularly those involved in bacterial attachment and adhesion. researchgate.netnih.gov Furthermore, its activity extends to diminishing the production of secreted virulence factors, including hemolysins (which lyse red blood cells), proteases, and clumping factors that contribute to immune evasion and tissue damage. nih.govresearchgate.net
This dual action on both biofilm and secreted toxins positions this compound as a multi-pronged anti-virulence agent. While other compounds might target a single pathway, such as the agr quorum-sensing system in S. aureus, this compound's broader impact on virulence gene expression makes it a compelling candidate for further study. researchgate.netnih.gov
Table 1: Effect of this compound on S. aureus Virulence Phenotypes
| Virulence Factor | This compound Concentration | Observed Effect |
|---|---|---|
| Biofilm Formation | 6.25 µM | >50% inhibition of biofilm mass. nih.gov |
| 0.78 µM to 100 µM | 8.9% to 68% reduction in a dose-dependent manner. nih.gov | |
| Hemolytic Activity | 6.25 µM, 12.5 µM, 25 µM | Dramatic reduction in the ability of S. aureus to lyse red blood cells. researchgate.net |
| Protease Production | Not specified | Absence of halo formation on skim milk agar (B569324), indicating inhibition. researchgate.net |
| Cell Clumping | 6.25 µM, 12.5 µM | Weak agglutination in rabbit plasma. researchgate.net |
| 25 µM | No cell agglutination observed. researchgate.net |
Synergistic Research Potential with Other Antimicrobial Strategies
A significant advantage of anti-virulence agents is their potential for use in combination with conventional antibiotics. nih.gov By weakening a pathogen's defenses, compounds like this compound could resensitize resistant strains to existing drugs or enhance their efficacy. Although specific studies on this compound synergy are not yet prevalent, the principle is well-established. For instance, disrupting a biofilm's protective extracellular matrix can allow antibiotics to penetrate and kill the embedded bacteria more effectively. nih.govfrontiersin.org
The research potential for this compound in this area is substantial. Future studies could investigate its combination with antibiotics that target cell wall synthesis, protein synthesis, or DNA replication in S. aureus. It is plausible that by inhibiting biofilm formation and down-regulating virulence, this compound could lower the minimum inhibitory concentration (MIC) or minimum biofilm eradication concentration (MBEC) of antibiotics, potentially revitalizing the utility of drugs that have lost effectiveness against biofilm-associated infections. nih.gov
Unexplored Avenues for Mechanistic Elucidation of this compound
While transcriptomic data have provided a broad overview of the genes affected by this compound, its precise molecular target remains an important unanswered question. nih.gov The current understanding is based on the downstream effects—reduced gene expression and attenuated virulence—but the initial interaction that triggers this cascade is unknown.
Future research should focus on target deconvolution studies to identify the specific bacterial protein or pathway with which this compound directly interacts. Does it bind to a global regulator like SarA, interfere with a two-component system, or inhibit an enzyme crucial for the synthesis of a signaling molecule? researchgate.net Answering this question is critical for understanding its mode of action and for rationally designing more potent derivatives. Techniques such as affinity chromatography, genetic screens for resistant mutants, and computational docking studies could be employed to pinpoint its direct target within the S. aureus cell.
Table 2: Key S. aureus Adhesion and Biofilm-Associated Genes Suppressed by this compound
| Gene | Encoded Protein/Function | Role in Pathogenesis |
|---|---|---|
| clfA | Clumping factor A | Mediates attachment to fibrinogen and platelets. nih.gov |
| clfB | Clumping factor B | Promotes cell clumping and adhesion to fibrinogen. nih.gov |
| sdrC | Serine-aspartate repeat-containing protein C | Functions as a cell wall-anchored adhesin. nih.gov |
| sdrH | Serine-aspartate repeat-containing protein H | Contributes to bacterial adhesion. nih.gov |
| eno | Enolase | A multifunctional protein involved in adhesion to host extracellular matrix. nih.gov |
| arlS | Sensor histidine kinase ArlS | Part of a two-component system that regulates virulence and biofilm. nih.gov |
Potential for Derivatization Towards Enhanced Specificity or Broader Spectrum Anti-Virulence Effects
The identification of this compound, a benzimidazole (B57391) derivative, provides a valuable chemical scaffold for medicinal chemistry efforts. nih.gov The process of derivatization—systematically modifying the core structure of the molecule—holds significant potential for optimizing its properties. nih.gov
One avenue of research could focus on enhancing its specificity and potency against S. aureus. By synthesizing and screening analogues of this compound, it may be possible to develop compounds with improved activity at lower concentrations. Conversely, another strategic goal could be to broaden its anti-virulence spectrum. While its known activity is against the Gram-positive S. aureus, structural modifications could potentially yield derivatives effective against other critical pathogens, such as the Gram-negative Pseudomonas aeruginosa, which also relies heavily on biofilm formation and virulence factors like elastase and pyocyanin (B1662382) for its pathogenicity. nih.govnih.govmdpi.com Such efforts could lead to the development of broad-spectrum anti-virulence agents, a valuable tool in treating polymicrobial infections. nih.gov
Application of this compound as a Research Tool or Probe in Bacterial Pathogenesis Studies
Beyond its therapeutic potential, this compound serves as a valuable research tool for dissecting the mechanisms of bacterial pathogenesis. cornell.edu Because it can inhibit virulence phenotypes without affecting the bacteria's viability, it allows researchers to decouple the processes of infection from bacterial survival. researchgate.net
Q & A
Q. What experimental models are commonly used to evaluate UM-C162’s anti-biofilm activity against Staphylococcus aureus?
- Methodological Answer : Standard models include in vitro biofilm assays using microtiter plates with optical density (OD600nm) measurements to quantify bacterial growth inhibition . Time-series experiments (e.g., 0–48 hours) are critical to observe dose-dependent suppression, as higher this compound concentrations flatten growth curves, indicating bactericidal effects . Caenorhabditis elegans infection models are also employed to assess virulence reduction, with nematode survival rates tracked over days .
Q. How is this compound’s efficacy quantified in biofilm inhibition assays?
- Methodological Answer : Efficacy is measured via OD600nm for bacterial biomass and metabolic assays (e.g., crystal violet staining or resazurin reduction). Dose-response curves are plotted to determine IC50 values, with statistical validation through ANOVA or t-tests to compare treated vs. control groups . Replicate experiments (n ≥ 3) are essential to ensure reproducibility .
Q. What are the primary biochemical targets of this compound in S. aureus biofilms?
- Methodological Answer : Target identification involves proteomic profiling (e.g., LC-MS/MS) of treated vs. untreated biofilms to detect differentially expressed proteins. Knockout mutants or RNA interference can validate candidate targets (e.g., virulence genes like agr or ica operons). Molecular docking studies further predict binding affinity between this compound and target proteins .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations to balance efficacy and cytotoxicity in combinatorial therapies?
- Methodological Answer : Use factorial experimental designs (e.g., Box-Behnken or central composite designs) to test multiple variables (concentration, exposure time, synergism with antibiotics). Cytotoxicity is assessed via mammalian cell lines (e.g., HEK-293) using MTT assays. Response surface methodology identifies optimal conditions where biofilm inhibition exceeds 90% with <10% host cell toxicity .
Q. What strategies resolve contradictory data on this compound’s cytotoxicity across studies?
- Methodological Answer : Contradictions may arise from differences in assay protocols (e.g., exposure time, cell lines). Meta-analysis of raw data (e.g., survival curves, error margins) and standardization using guidelines like CONSORT improve comparability . Replicate experiments under controlled conditions (pH, temperature) and report uncertainties (e.g., confidence intervals) to clarify discrepancies .
Q. How to design longitudinal studies assessing this compound’s resistance development in bacterial populations?
- Methodological Answer : Serial passage experiments expose S. aureus to sub-inhibitory this compound concentrations over 20–30 generations. Genomic sequencing identifies mutations (e.g., SNPs in target genes), while population analysis profiling (PAP) quantifies resistance frequency. Comparative transcriptomics (RNA-seq) reveals adaptive pathways .
Q. What computational approaches predict this compound’s interactions with non-target organisms in ecological studies?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to forecast environmental toxicity. Molecular dynamics simulations assess binding to non-target proteins (e.g., soil microbiota enzymes). In silico ecotoxicology databases (e.g., ECOTOX) cross-validate predictions .
Data Analysis & Reproducibility
Q. How should researchers handle variability in this compound’s anti-biofilm activity across bacterial strains?
- Methodological Answer : Stratify data by strain genotype (e.g., methicillin-resistant vs. susceptible S. aureus) and apply mixed-effects models to account for strain-specific variance. Public repositories (e.g., NCBI BioProject) enhance transparency by sharing raw sequencing data and protocols .
Q. What statistical methods validate this compound’s synergistic effects with conventional antibiotics?
Q. How to ensure reproducibility in this compound studies when scaling from in vitro to in vivo models?
- Methodological Answer : Adopt ARRIVE guidelines for animal studies, detailing housing conditions, sample sizes, and blinding. Preclinical testing in multiple animal models (e.g., murine skin infection) with pharmacokinetic profiling (Cmax, AUC) ensures translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
